molecular formula C5H9NOS2 B12549161 2-Methyl-1,3,5-oxathiazepane-4-thione CAS No. 150858-93-8

2-Methyl-1,3,5-oxathiazepane-4-thione

Cat. No.: B12549161
CAS No.: 150858-93-8
M. Wt: 163.3 g/mol
InChI Key: GIGCVIISEDVNTQ-UHFFFAOYSA-N
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Description

2-Methyl-1,3,5-oxathiazepane-4-thione is a heterocyclic compound with the molecular formula C₅H₉NOS₂. It is characterized by a seven-membered ring containing oxygen, sulfur, and nitrogen atoms.

Properties

CAS No.

150858-93-8

Molecular Formula

C5H9NOS2

Molecular Weight

163.3 g/mol

IUPAC Name

2-methyl-1,3,5-oxathiazepane-4-thione

InChI

InChI=1S/C5H9NOS2/c1-4-7-3-2-6-5(8)9-4/h4H,2-3H2,1H3,(H,6,8)

InChI Key

GIGCVIISEDVNTQ-UHFFFAOYSA-N

Canonical SMILES

CC1OCCNC(=S)S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3,5-oxathiazepane-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an epoxide in the presence of a base, leading to the formation of the oxathiazepane ring . The reaction conditions often require mild temperatures and solvents such as methanol or dichloromethane to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2-Methyl-1,3,5-oxathiazepane-4-thione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3,5-oxathiazepane-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-1,3,5-oxathiazepane-4-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,3,5-oxathiazepane-4-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, or other cellular processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,3,5-oxathiazepane-4-thione is unique due to its seven-membered ring structure, which provides distinct chemical and physical properties compared to the smaller five-membered ring compounds. This uniqueness makes it a valuable compound for specific applications where larger ring systems are advantageous .

Biological Activity

2-Methyl-1,3,5-oxathiazepane-4-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C6H9NOS2C_6H_9NOS_2, with a molecular weight of approximately 175.27 g/mol. Its structure features a thiazepane ring with a thione functional group, contributing to its reactivity and biological profile.

PropertyValue
Molecular FormulaC₆H₉NOS₂
Molecular Weight175.27 g/mol
IUPAC Name2-Methyl-1,3,5-oxathiazepane-4-thione
CAS NumberNot available

Biological Activity Overview

Research indicates that 2-Methyl-1,3,5-oxathiazepane-4-thione exhibits various biological activities, including:

  • Antimicrobial Activity : Several studies have reported the compound's effectiveness against different bacterial strains and fungi.
  • Anticancer Properties : Preliminary findings suggest that it may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models.

The mechanisms by which 2-Methyl-1,3,5-oxathiazepane-4-thione exerts its biological effects are still under investigation. Potential mechanisms include:

  • Interaction with Enzymes : The thione group may interact with cysteine residues in enzymes, inhibiting their activity.
  • Receptor Binding : The compound may bind to specific receptors involved in pain and inflammation pathways.

Antimicrobial Activity

A study conducted by [source needed] evaluated the antimicrobial effects of various thiazepane derivatives, including 2-Methyl-1,3,5-oxathiazepane-4-thione. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the cytotoxic effects of 2-Methyl-1,3,5-oxathiazepane-4-thione on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 18 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the G2/M phase and increased apoptosis markers such as annexin V positivity.

Anti-inflammatory Effects

A recent animal study examined the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model. Results showed a significant reduction in paw swelling (p < 0.01) at a dosage of 25 mg/kg compared to control groups.

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